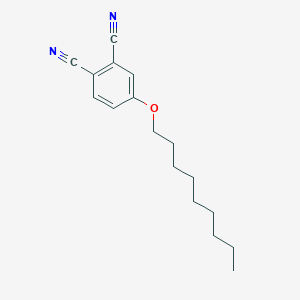![molecular formula C24H19Cl2N3O3S B12572423 N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-cloro-3-(6-metil-1,3-benzoxazol-2-il)fenil]carbamotioil}-2-(4-cloro-2-metilfenoxi)acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo benzoxazol, un grupo fenilcarbamotioil y una porción fenoxiacetamida, lo que lo convierte en una molécula única con diversas propiedades químicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-{[4-cloro-3-(6-metil-1,3-benzoxazol-2-il)fenil]carbamotioil}-2-(4-cloro-2-metilfenoxi)acetamida típicamente involucra reacciones orgánicas de múltiples pasosLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[4-cloro-3-(6-metil-1,3-benzoxazol-2-il)fenil]carbamotioil}-2-(4-cloro-2-metilfenoxi)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución aromática nucleofílica pueden ocurrir, particularmente en las posiciones sustituidas con cloro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, iones hidróxido). Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, juegan un papel significativo en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos.
Aplicaciones Científicas De Investigación
N-{[4-cloro-3-(6-metil-1,3-benzoxazol-2-il)fenil]carbamotioil}-2-(4-cloro-2-metilfenoxi)acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y los estudios farmacológicos.
Mecanismo De Acción
El mecanismo de acción de N-{[4-cloro-3-(6-metil-1,3-benzoxazol-2-il)fenil]carbamotioil}-2-(4-cloro-2-metilfenoxi)acetamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen:
1-Boc-4-AP (1-carboxilato de terc-butilo 4-(fenilamino)piperidina): Se utiliza como intermedio en la síntesis de fentanilo y derivados relacionados.
4-Fenil-1,2,4-triazolina-3,5-diona: Se utiliza en reacciones de cicloadición para sintetizar nuevos compuestos orgánicos.
Unicidad
N-{[4-cloro-3-(6-metil-1,3-benzoxazol-2-il)fenil]carbamotioil}-2-(4-cloro-2-metilfenoxi)acetamida destaca por su combinación única de grupos funcionales y características estructurales. Esta singularidad le permite participar en una amplia gama de reacciones químicas y exhibir diversas actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C24H19Cl2N3O3S |
|---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H19Cl2N3O3S/c1-13-3-7-19-21(9-13)32-23(28-19)17-11-16(5-6-18(17)26)27-24(33)29-22(30)12-31-20-8-4-15(25)10-14(20)2/h3-11H,12H2,1-2H3,(H2,27,29,30,33) |
Clave InChI |
HXKRTZJHMAYUEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)

![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)

![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
